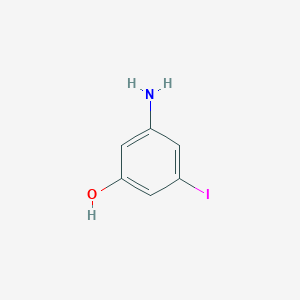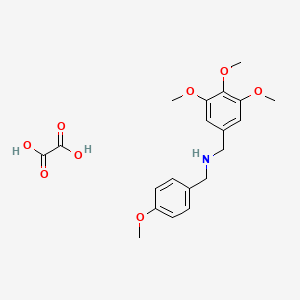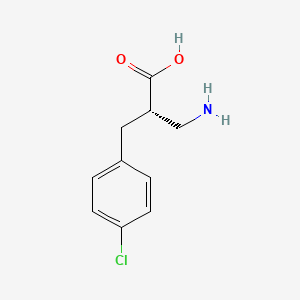
6-((4-Hydroxyphenyl)amino)-N-phenylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-Hydroxyphenyl)amino)-N-phenylpyrimidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a hydroxyphenylamino group and a phenylcarboxamide group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Hydroxyphenyl)amino)-N-phenylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Substitution with Hydroxyphenylamino Group: The hydroxyphenylamino group is introduced via a nucleophilic substitution reaction, where a hydroxyphenylamine reacts with the pyrimidine ring.
Introduction of the Phenylcarboxamide Group: The phenylcarboxamide group is added through an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-((4-Hydroxyphenyl)amino)-N-phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted aromatic compounds, which can be further utilized in various applications.
Applications De Recherche Scientifique
6-((4-Hydroxyphenyl)amino)-N-phenylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-((4-Hydroxyphenyl)amino)-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound can modulate pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic Acid: Known for its anticancer and antioxidant properties.
Tyrosine: An amino acid with a hydroxyphenyl group, involved in protein synthesis and signaling pathways.
Uniqueness
6-((4-Hydroxyphenyl)amino)-N-phenylpyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H14N4O2 |
|---|---|
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
6-(4-hydroxyanilino)-N-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H14N4O2/c22-14-8-6-13(7-9-14)20-16-10-15(18-11-19-16)17(23)21-12-4-2-1-3-5-12/h1-11,22H,(H,21,23)(H,18,19,20) |
Clé InChI |
PHKVYEJMODPMDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


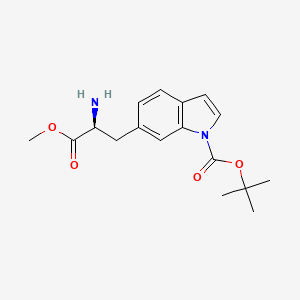
![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B12944346.png)
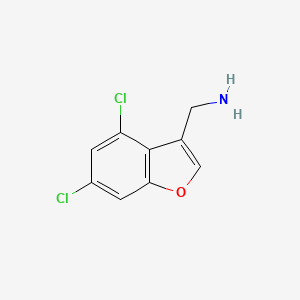
![1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12944355.png)

![Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12944377.png)
![(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12944379.png)


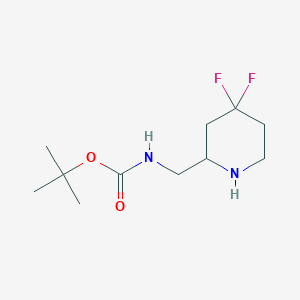
![2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12944398.png)
